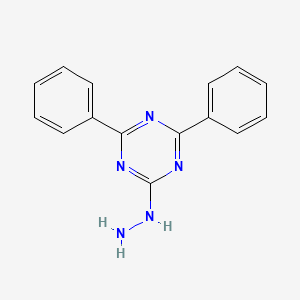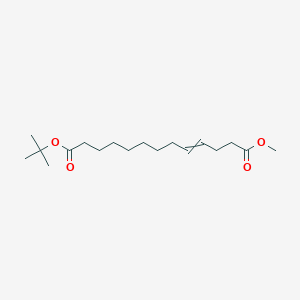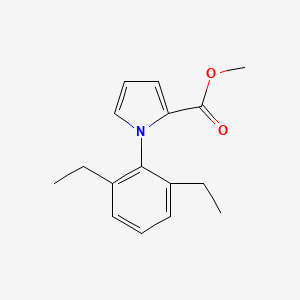
methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 2,6-diethylphenyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,6-diethylphenylamine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrrole derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The resulting product is then esterified using methanol and a suitable esterification catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- Methyl N-(2,6-diethylphenyl)carbamate
- Ethyl N-(2,6-diethylphenyl)carbamate
- Phenyl N-(2,6-diethylphenyl)carbamate
Uniqueness
Methyl 1-(2,6-diethylphenyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the 2,6-diethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
112919-60-5 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
methyl 1-(2,6-diethylphenyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-12-8-6-9-13(5-2)15(12)17-11-7-10-14(17)16(18)19-3/h6-11H,4-5H2,1-3H3 |
InChI 键 |
QNUVUKFRASGWPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


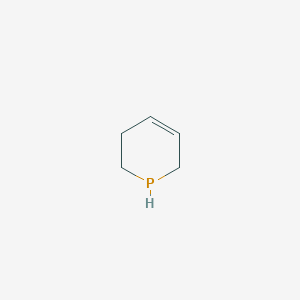
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
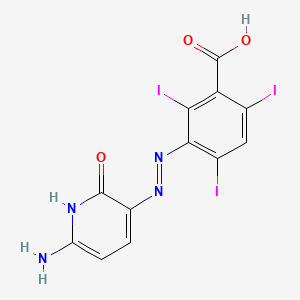
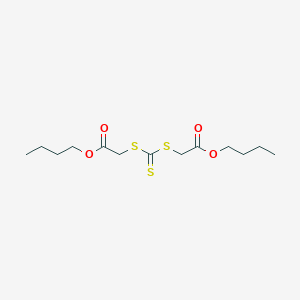
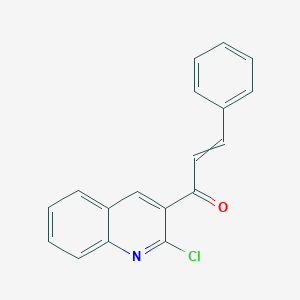
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
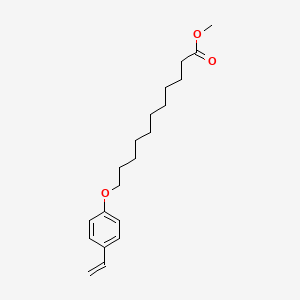
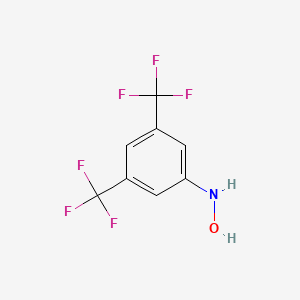
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)

